![molecular formula C24H25N3O2 B497022 9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497022.png)
9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one is a member of carbazoles.
Scientific Research Applications
Antifungal and Antibacterial Properties
- The compound has been explored for its potential in antifungal and antibacterial applications. Studies show that certain carbazole derivatives, including those similar to the specified compound, demonstrate potent antifungal activity against various fungal strains, as well as activity against Gram-positive and/or Gram-negative bacteria (Rad et al., 2016).
Biotransformation and Environmental Applications
- Research indicates the ability of certain bacteria to transform carbazole derivatives, which could be crucial for environmental applications, such as bioremediation. One study detailed the bacterial biotransformation of carbazole derivatives, suggesting potential in environmental cleanup and detoxification processes (Waldau et al., 2009).
Antimicrobial Synthesis
- Carbazole derivatives have been synthesized for their antimicrobial properties. These compounds, including structures related to the specified molecule, have shown efficacy in antimicrobial evaluations, highlighting their potential in developing new antimicrobial agents (Nofal et al., 2002).
Metal Complexation for Biological Activity
- The compound's derivatives have been studied for their ability to form metal complexes, which may have biological activity. This research is significant in exploring new therapeutic agents and understanding the molecular interactions of these complexes (Tavman, 2003).
DNA Binding and Anticancer Properties
- There's ongoing research into the DNA binding capabilities of carbazole derivatives and their potential anticancer properties. These studies are crucial in the development of new cancer therapies (Paul et al., 2015).
Development of New Heterocyclic Derivatives
- Carbazole is used as a precursor for creating new heterocyclic derivatives with potential antimicrobial activities. This area of research is vital for discovering new drugs and treatments (Salih et al., 2016).
properties
Product Name |
9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
---|---|
Molecular Formula |
C24H25N3O2 |
Molecular Weight |
387.5g/mol |
IUPAC Name |
9-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C24H25N3O2/c1-15-10-11-21-19(12-15)18-6-5-9-23(29)24(18)27(21)14-17(28)13-26-16(2)25-20-7-3-4-8-22(20)26/h3-4,7-8,10-12,17,28H,5-6,9,13-14H2,1-2H3 |
InChI Key |
ZGHPSPZDXBQRMT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=NC5=CC=CC=C54)C)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=NC5=CC=CC=C54)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.